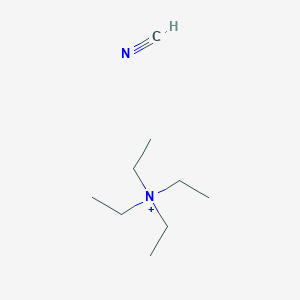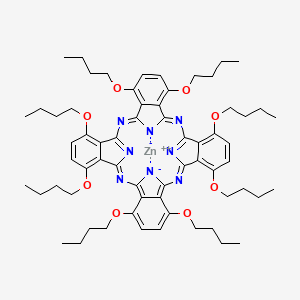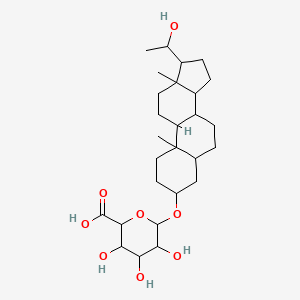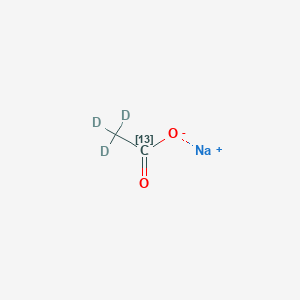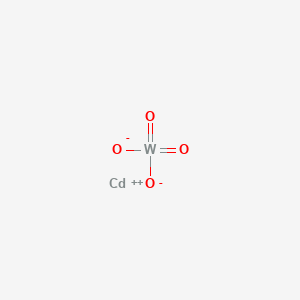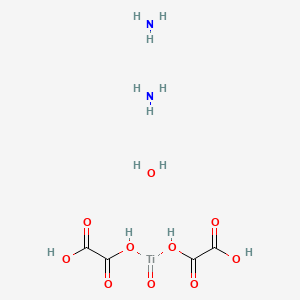
Ammonium titanyl oxalate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a white to light beige crystalline powder and is soluble in water . This compound is widely used in various fields, including photochemistry, materials science, and environmental science, due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium titanyl oxalate monohydrate is typically synthesized through the reaction of titanium dioxide with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows: [ \text{TiO}_2 + 2 \text{C}_2\text{H}_2\text{O}_4 + 2 \text{NH}_4\text{OH} \rightarrow (NH_4)_2\text{TiO(C}_2\text{O}_4)_2 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of titanium tetrachloride (TiCl₄) as a precursor. TiCl₄ is reacted with oxalic acid and ammonium hydroxide under controlled conditions to yield the desired product. The resulting solution is then subjected to crystallization, filtration, and drying to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium titanyl oxalate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂).
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can undergo ligand exchange reactions with other oxalate or ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Reactions are typically carried out in aqueous solutions at room temperature.
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Titanium(III) oxalate
Substitution: Various substituted oxalate complexes.
Applications De Recherche Scientifique
Ammonium titanyl oxalate monohydrate has a wide range of applications in scientific research:
Photocatalysis: It is used as a photocatalyst for the degradation of organic pollutants in water and air.
Dye-Sensitized Solar Cells: It is employed in the fabrication of dye-sensitized solar cells (DSSCs) due to its ability to enhance light absorption and electron transfer.
Material Science: It is used in the synthesis of titanium-based nanomaterials and thin films.
Environmental Science: It is utilized in the removal of heavy metals and other contaminants from wastewater
Mécanisme D'action
The mechanism of action of ammonium titanyl oxalate monohydrate primarily involves its ability to act as a photocatalyst. Upon exposure to light, it generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). These ROS can oxidize and break down organic pollutants, making it effective for environmental cleanup. The titanium center in the compound plays a crucial role in the generation and transfer of electrons, facilitating the photocatalytic process .
Comparaison Avec Des Composés Similaires
- Ammonium oxalate monohydrate
- Titanium ammonium oxalate
- Ammonium bis(oxalato)palladium(II) dihydrate
- Ferric ammonium oxalate
Comparison: Ammonium titanyl oxalate monohydrate is unique due to its titanium center, which imparts distinct photocatalytic properties. Unlike ammonium oxalate monohydrate, which lacks a metal center, this compound can participate in redox reactions and generate ROS. Compared to other metal oxalates, such as ammonium bis(oxalato)palladium(II) dihydrate, it is more commonly used in photocatalysis and environmental applications .
Propriétés
Formule moléculaire |
C4H12N2O10Ti |
|---|---|
Poids moléculaire |
296.01 g/mol |
Nom IUPAC |
azane;oxalic acid;oxotitanium;hydrate |
InChI |
InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;; |
Clé InChI |
NEZNIVWAEMNBAJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O.O=[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


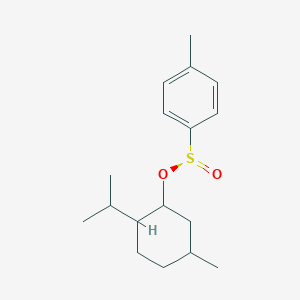
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


